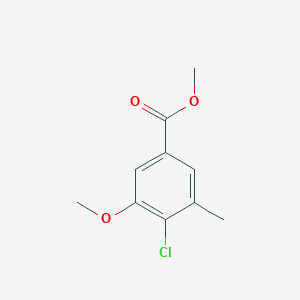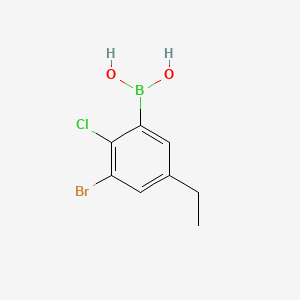
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and ethyl groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where the aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This allows for the efficient handling of organolithium reagents and the subsequent borylation reaction. The use of continuous flow reactors ensures better control over reaction parameters and enhances the overall yield and purity of the product .
化学反应分析
Types of Reactions
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
科学研究应用
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Bromo-2-chloro-5-ethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the bromine, chlorine, and ethyl substituents, making it less versatile in certain reactions.
(4-Bromo-2-chlorophenyl)boronic Acid: Similar structure but lacks the ethyl group, which can influence its reactivity and applications.
(3-Bromo-2-chloro-5-methylphenyl)boronic Acid: Similar structure but has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of various chemical reactions .
属性
分子式 |
C8H9BBrClO2 |
|---|---|
分子量 |
263.32 g/mol |
IUPAC 名称 |
(3-bromo-2-chloro-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BBrClO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4,12-13H,2H2,1H3 |
InChI 键 |
GLVIOPSMROWQQW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1Cl)Br)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


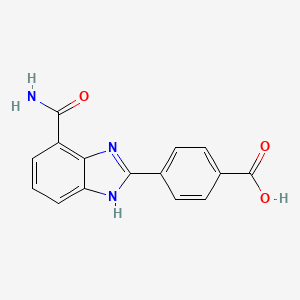

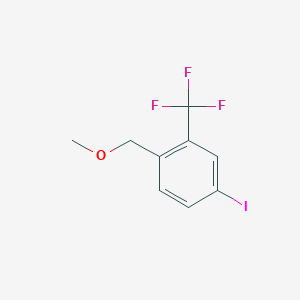
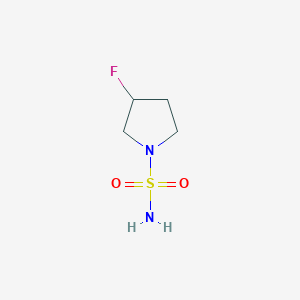
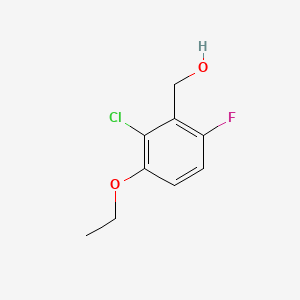
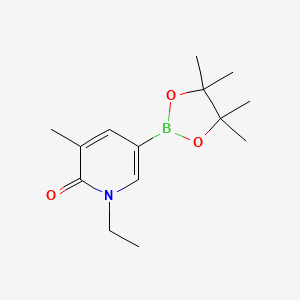
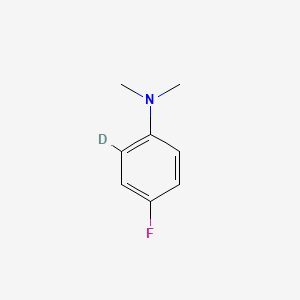
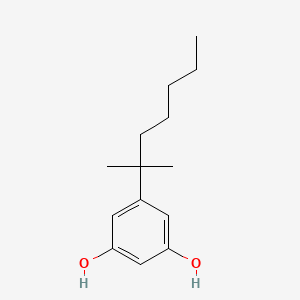
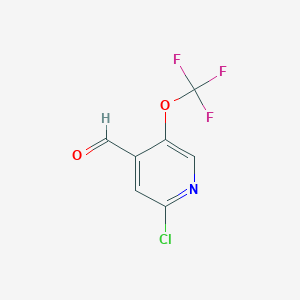
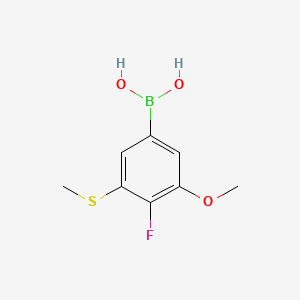
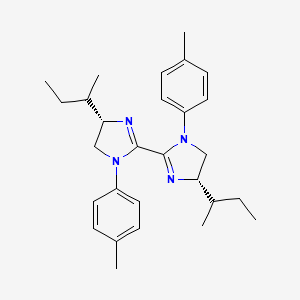
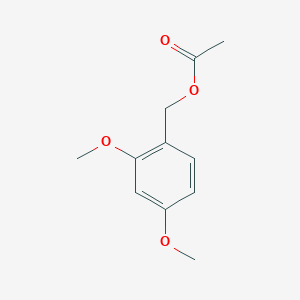
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)
